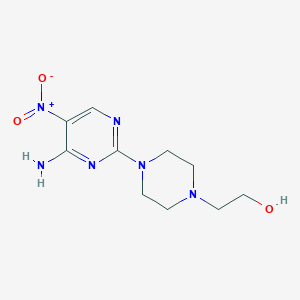

2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol

Descripción

2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol is a complex organic compound that features a piperazine ring substituted with an amino-nitropyrimidine group and an ethanol moiety

Propiedades

IUPAC Name |

2-[4-(4-amino-5-nitropyrimidin-2-yl)piperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6O3/c11-9-8(16(18)19)7-12-10(13-9)15-3-1-14(2-4-15)5-6-17/h7,17H,1-6H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRHNDNQLWAHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC=C(C(=N2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: Starting with a pyrimidine derivative, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Amination: The nitro-pyrimidine is then subjected to reduction, often using hydrogen gas in the presence of a palladium catalyst, to convert the nitro group to an amino group.

Piperazine Introduction: The amino-nitropyrimidine is reacted with piperazine under controlled conditions to form the desired piperazine derivative.

Ethanol Addition: Finally, the piperazine derivative is reacted with ethylene oxide or a similar reagent to introduce the ethanol moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.

Types of Reactions:

Oxidation: The ethanol moiety can undergo oxidation to form aldehyde or carboxylic acid derivatives.

Reduction: The nitro group can be reduced to an amino group, as mentioned in the synthesis.

Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Formation of aldehyde or carboxylic acid derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Chemistry

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its unique structure allows it to be utilized in the development of novel compounds with specific biological activities. The synthesis typically involves multi-step organic reactions, including nitration, amination, and piperazine coupling, followed by the introduction of the ethanol moiety.

Biological Applications

Potential as a Therapeutic Agent

Research indicates that 2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol may possess therapeutic properties. It has been investigated for its potential role in treating neurological disorders due to its ability to interact with various biological macromolecules. The compound's mechanism of action involves binding to specific enzymes or receptors, thereby modulating their activity and influencing cellular processes.

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds demonstrated that derivatives containing similar structures exhibited significant antibacterial and antifungal activities. This suggests that 2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol could also possess similar effects, warranting further investigation into its efficacy against microbial pathogens .

Medicinal Chemistry

Drug Discovery and Development

The compound is being explored for its potential in drug discovery, particularly as an enzyme inhibitor or receptor modulator. Its structural features enable it to interact with biological targets effectively, making it a candidate for the development of new pharmaceuticals aimed at various diseases, including cancer and inflammatory conditions.

Industrial Applications

Development of Advanced Materials

In industrial contexts, 2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol can be utilized in the synthesis of advanced materials. Its chemical properties may facilitate the creation of new materials with desirable characteristics for use in various applications, including electronics and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

- 2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)acetic acid

- 2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)propane-1,3-diol

Comparison: Compared to its analogs, 2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol is unique due to the presence of the ethanol moiety, which can influence its solubility, reactivity, and biological activity. The ethanol group may enhance its ability to interact with certain biological targets, making it a valuable compound for specific applications.

Actividad Biológica

2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in drug discovery, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a piperazine ring linked to a pyrimidine moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrimidine Core : This is achieved through condensation reactions involving suitable amines and nitriles.

- Nitration and Amination : The pyrimidine is nitrated and then reduced to introduce the amino group.

- Piperazine Coupling : The amino-nitropyrimidine is coupled with piperazine using coupling agents like EDCI under reflux conditions .

Biological Mechanisms

The biological activity of 2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.

- Receptor Modulation : It has shown potential in modulating receptors, particularly those involved in neurotransmission, which could lead to therapeutic effects in psychiatric disorders .

Pharmacological Evaluation

Research indicates that compounds with similar structures exhibit various pharmacological properties, including:

- Antidepressant Activity : Piperazine derivatives are often linked to serotonin receptor modulation, influencing mood and anxiety levels.

- Anticancer Potential : Some studies suggest that these compounds can act as inhibitors of thymidylate synthase, making them candidates for cancer therapy .

Table 1: Biological Activities of Related Compounds

| Compound Name | Target Activity | Reference |

|---|---|---|

| Compound A | 5-HT Receptor Agonist | |

| Compound B | Thymidylate Synthase Inhibitor | |

| Compound C | Antimicrobial Activity |

Case Studies

- Antidepressant Efficacy : A study evaluated the binding affinity of piperazine derivatives to serotonin receptors, revealing that modifications on the piperazine ring significantly influenced their efficacy as antidepressants. Compounds demonstrated agonistic properties at the 5-HT1A receptor with submicromolar potencies .

- Anticancer Research : Another investigation focused on pyrimidine derivatives, including those similar to 2-(4-(4-Amino-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol, showing promising results as inhibitors of cancer cell proliferation in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.